molecular formula C20H24N4O7 B13715449 Thalidomide-5-(PEG2-amine)

Thalidomide-5-(PEG2-amine)

Cat. No.: B13715449
M. Wt: 432.4 g/mol
InChI Key: JHPUXMJZJYXENI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG2-amine) is synthesized by reacting thalidomide with a PEG2 linker that has a terminal amine group. The amine group can react with NHS ester groups or carboxylic acids in the presence of coupling agents such as EDC or HATU . The reaction typically occurs under mild conditions, ensuring the integrity of the thalidomide structure.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally involves standard organic synthesis techniques, including purification steps like chromatography to achieve high purity levels (≥95%) .

Chemical Reactions Analysis

Properties

Molecular Formula

C20H24N4O7

Molecular Weight

432.4 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H24N4O7/c21-5-7-30-9-10-31-8-6-22-17(26)12-1-2-13-14(11-12)20(29)24(19(13)28)15-3-4-16(25)23-18(15)27/h1-2,11,15H,3-10,21H2,(H,22,26)(H,23,25,27)

InChI Key

JHPUXMJZJYXENI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCN

Origin of Product

United States

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